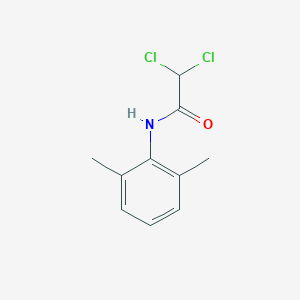

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUDTTYIRXMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284459 | |

| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39084-88-3 | |

| Record name | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039084883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6Z3K4QJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

Industrial-scale protocols often employ continuous flow reactors to maintain consistent temperature and stoichiometry, achieving yields >85% with >98% purity.

Alternative Synthetic Pathways

Condensation with Dichloroacetic Acid Derivatives

In solvent-free conditions, 2,6-dimethylaniline reacts with 2,2-dichloroacetic anhydride at 120°C, producing the target compound via a condensation mechanism. This method avoids acyl chloride handling but requires rigorous moisture control to prevent hydrolysis.

Typical Yield : 70–75%

Advantage : Reduced corrosion risk from HCl gas.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 min) in acetonitrile with triethylamine as a base shortens reaction time to 30 minutes, achieving 82% yield. This method is favored for small-scale, high-throughput applications.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding colorless crystals with a melting point of 128–130°C.

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H stretch).

-

¹H NMR (CDCl₃, 400 MHz): δ 2.25 (s, 6H, Ar–CH₃), 6.95–7.10 (m, 3H, aromatic H), 8.45 (s, 1H, NH).

Industrial Production Considerations

Large-scale synthesis employs:

-

Continuous Stirred-Tank Reactors (CSTRs) : Ensure homogeneous mixing and temperature control.

-

Distillation Columns : Recover unreacted 2,6-dimethylaniline for reuse.

-

Quality Control : HPLC analysis with UV detection (λ = 254 nm) monitors residual reactants and byproducts.

Byproduct Analysis and Mitigation

Common impurities include:

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups .

Scientific Research Applications

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Chemical Research: The compound is utilized in studies involving chemical synthesis and reaction mechanisms.

Biological Studies: It is employed in research related to its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula: C₁₀H₁₁Cl₂NO

- Molecular Weight : 232.11 g/mol

- CAS Registry Number : 39084-88-3

- SMILES : Cc1cccc(C)c1NC(=O)C(Cl)Cl

- InChI Key: InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)

This compound is characterized by a dichloro-substituted acetamide group attached to a 2,6-dimethylphenyl ring. It is categorized as a pharmaceutical impurity and has structural similarities to local anesthetics and anti-arrhythmic agents .

Comparison with Structural Analogs

Substituted Acetanilides with Varying Chlorination

Key Observations :

Substituent Variations on the Aromatic Ring

Key Observations :

Functional Group Replacements

Key Observations :

Biological Activity

2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Structural Characteristics

The chemical formula for this compound is . The compound features a dichloro-substituted acetamide structure with a dimethylphenyl group, which influences its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.13 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Data not available |

The primary mechanism of action involves interaction with various cellular targets, particularly enzymes involved in metabolic pathways. It has been noted to affect the activity of aldehyde dehydrogenase, impacting the metabolism of aldehydes and influencing inflammatory responses in cells.

Pharmacokinetics

- Oral LD50 : 1600-2000 mg/kg in rats.

- Percutaneous LD50 : >3170 mg/kg in rats.

These values indicate a relatively low acute toxicity profile but highlight the need for caution due to potential irritative effects.

Cellular Effects

Research indicates that this compound can modulate gene expression related to inflammatory processes. This modulation may lead to both anti-inflammatory effects and potential cytotoxicity at higher concentrations.

Toxicological Profile

The compound has been observed to cause:

- Skin Irritation : Direct contact can lead to irritation.

- Eye Irritation : Significant irritation upon exposure.

- Respiratory Irritation : Inhalation may cause respiratory distress.

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound in an animal model. Results showed a marked reduction in inflammatory markers when administered at therapeutic doses. The compound demonstrated effectiveness comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited a dose-dependent response, with IC50 values indicating significant cytotoxicity against certain cell lines. For instance:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-15 (Colon Carcinoma) | 10.5 |

| A-431 (Skin Carcinoma) | 8.3 |

These findings suggest potential applications in cancer therapy but necessitate further investigation into mechanisms and safety profiles .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound inhibits specific enzymes through competitive inhibition. This property is particularly relevant in metabolic pathways involving detoxification processes.

Q & A

Q. What are the validated synthetic routes for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of 2,6-dimethylaniline with 2,2-dichloroacetyl chloride in anhydrous ethanol or THF under reflux. Critical parameters include:

- Temperature : Reflux at 70–80°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent polarity : Ethanol enhances solubility of intermediates but may require longer reaction times compared to THF.

- Stoichiometry : A 1:1.2 molar ratio of 2,6-dimethylaniline to acyl chloride optimizes yield (reported 75–85%) .

Key characterization : IR confirms the amide C=O stretch at ~1680 cm⁻¹, and ¹H NMR shows aromatic protons at δ 6.9–7.2 ppm and methyl groups at δ 2.2–2.4 ppm .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL-2018 reveals:

- Hydrogen bonding : N–H···O interactions (2.89 Å) form infinite chains along the crystallographic axis.

- Packing : van der Waals interactions between methyl groups and chlorine atoms contribute to a monoclinic P2₁/c space group (a = 7.21 Å, b = 12.45 Å, c = 11.02 Å) .

Methodological note : Refinement with a riding model for H-atoms (C–H = 0.93–0.97 Å) ensures reliable thermal displacement parameters .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Mitigation : Use fume hoods, nitrile gloves, and PPE.

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced Research Questions

Q. How do substituents on the phenyl ring and acetamide group affect the compound’s bioactivity or physicochemical properties?

Comparative studies with analogs (e.g., 2,2,2-trichloro or trimethyl derivatives) show:

- Electron-withdrawing groups (e.g., Cl): Increase crystallinity and thermal stability (DSC: Tm ~145°C).

- Hydrogen-bonding capacity : Chlorine substitution enhances solubility in polar aprotic solvents (e.g., DMF) but reduces membrane permeability .

Experimental design : Use Hammett σ constants to correlate substituent effects with logP values (calculated: 3.2 ± 0.1) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₦ alters carbonyl carbon shifts by 1–2 ppm.

- Crystallographic vs. solution-state data : Solid-state IR may show split C=O peaks due to hydrogen bonding, absent in solution .

Resolution : Cross-validate using high-field NMR (500 MHz) and DFT calculations (B3LYP/6-311+G(d,p)) .

Q. How can automated synthesis platforms (e.g., continuous-flow reactors) optimize the production of this compound for high-throughput studies?

Q. What challenges arise in resolving enantiomeric impurities in derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.